4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a 3,5-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often 1-(3,5-difluorophenyl)-3-methyl-2-propen-1-one.
Amination: The resulting pyrazole intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, such as heating in a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atoms.
Scientific Research Applications
4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Difluorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its binding properties and biological activity.
4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-3-amine: The position of the amine group is different, which can influence its reactivity and interaction with biological targets.
Uniqueness
4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the specific positioning of the difluorophenyl and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)9(5-14-15)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSKBQUXHACLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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